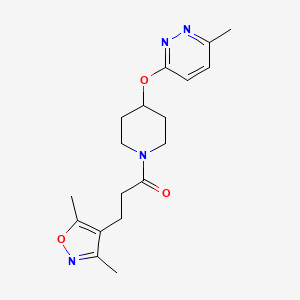

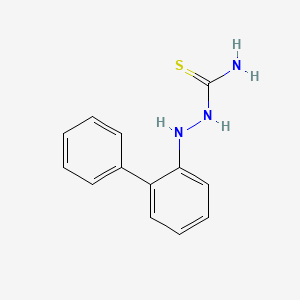

![molecular formula C13H16N4OS B2751595 1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013758-36-5](/img/structure/B2751595.png)

1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that has been studied for its potential biological activities . It is known to have a carboxyl group at the meta position of the phenyl ring, which plays a vital role in dual kinase inhibition .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One method involves the reaction of substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with appropriate cyanoacetic acid derivatives . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for dual kinase inhibition .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key functional groups. The compound has a carboxyl group at the meta position of the phenyl ring, which is crucial for its biological activity . The compound also contains a pyrazolone-thiadiazole hybrid structure .

Chemical Reactions Analysis

The compound is known to undergo a variety of chemical reactions. It can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Medicine

This compound has been synthesized and studied for its potential as a pharmacological agent . It has been evaluated in silico for its anti-inflammatory potency, particularly as a possible 5-lipoxygenase (5-LOX) inhibitor . This suggests potential applications in the treatment of diseases where inflammation plays a key role.

Drug Design

The compound is part of a class of small pyrazolone-bearing molecules that are widely explored in drug design . These molecules have been successfully studied and developed as potential modulators for the correction of various pathological processes .

Kinase Inhibition

The compound has shown potential as a dual kinase inhibitor against CK2 and GSK3β . This suggests its use in preventing the deactivation of the tumor suppressor protein PTEN, which is phosphorylated by these kinases in a cooperative manner .

Antibacterial Applications

Derivatives of the compound have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . This enzyme is essential for bacterial DNA replication, suggesting potential applications of the compound in the development of new antibacterial agents .

Industrial Chemistry

The compound has been synthesized using simple, convenient transformations and commercially available reagents . This suggests potential applications in industrial chemistry, where cost-effective and efficient synthesis methods are highly valued.

Mechanism of Action

Target of Action

The compound, 1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, primarily targets Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, by inhibiting their kinase activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially influencing the PTEN/PI3K/AKT pathway . This pathway is crucial in cell cycle regulation and its disruption can lead to uncontrolled cell growth and proliferation .

Pharmacokinetics

Similar compounds with a tetrahydrobenzo[d]thiazole core have shown promising pharmacokinetic properties

Result of Action

The inhibition of CK2 and GSK3β by the compound leads to the prevention of PTEN deactivation . This could potentially result in the regulation of cell growth and proliferation, making this compound of interest in the study of cancer therapeutics .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other interacting molecules, and temperature . .

Future Directions

properties

IUPAC Name |

1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-8-7-10(16-17(8)2)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h7H,3-6H2,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSRWCFCLFGBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

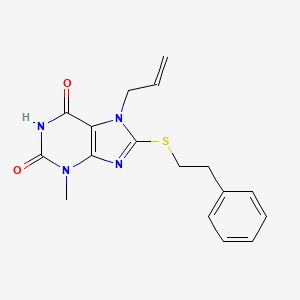

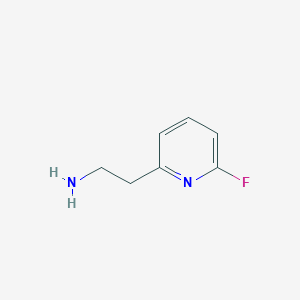

![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)

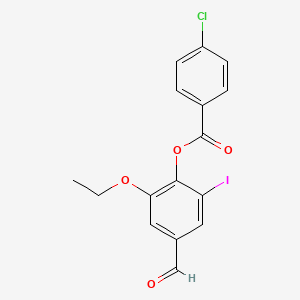

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)

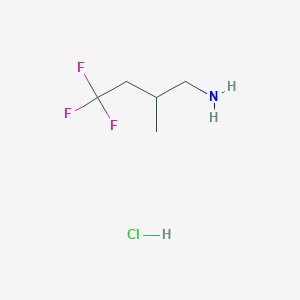

![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)

![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

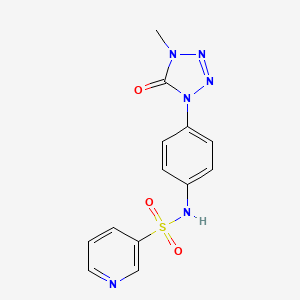

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)

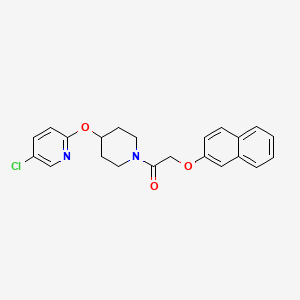

![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)